(2-Amino-3-methylphenyl)methanol
Overview
Description
(2-Amino-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Impact on Lipid Dynamics in Biological Membranes
Methanol, a common solubilizing agent in studies of transmembrane proteins/peptides, significantly influences lipid dynamics in biological and synthetic membranes. A study using small angle neutron scattering demonstrated that methanol increases the mixing of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations. This effect is pivotal in understanding the structure-function relationship in bilayer composition, particularly lipid asymmetry, and highlights the potential misconceptions in lipid scrambling caused by solvents like methanol (Nguyen et al., 2019).
2. N-Monomethylation of Aromatic Primary Amines
Methanol has been utilized as a methylating agent in the direct N-monomethylation of aromatic primary amines. Employing a [Cp*IrCl2]2/NaOH system, this reaction process exhibits low catalyst loading, broad substrate scope, and excellent selectivities, making it attractive from both synthetic and environmental perspectives (Li et al., 2012).
3. Synthesis of Multi-Substituted Arenes via Palladium Catalyzed C-H Halogenation
Methanol plays a role in the synthesis of multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches (Sun et al., 2014).
4. RuCl3-Catalyzed N-Methylation of Amines and Transfer Hydrogenation
Methanol, as a potential hydrogen source and C1 synthon, has been used for selective N-methylation of amines and transfer hydrogenation of nitroarenes. Utilizing RuCl3.xH2O as a catalyst, this approach facilitates the transformation of various amines, including commercially significant pharmaceutical agents, under moderate conditions (Sarki et al., 2021).
5. Biological Conversion of Methanol to Specialty Chemicals
Methanol serves as an attractive substrate for the biological production of chemicals and fuels. Engineering of methylotrophic Escherichia coli for methanol conversion to metabolites demonstrates the potential of methanol in biotechnological applications. This includes the conversion of methanol into biomass components and the synthesis of specialty chemicals like the flavanone naringenin (Whitaker et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which are structurally similar, have been found to inhibit various enzymes and receptors, leading to their diverse biological activities .
Biochemical Pathways
It is known that methanol, a related compound, can be used in various biochemical pathways for the production of fuels and chemicals . Methanol is converted into methane via methanogenic archaea, a process that has potential applications in energy production .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with various cellular targets.
Action Environment
For instance, the biological conversion of methanol to methane is influenced by factors such as temperature, pH, and the presence of impurities .
Biochemical Analysis
Biochemical Properties
(2-Amino-3-methylphenyl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, this compound interacts with CYP3A4, another enzyme crucial for drug metabolism . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting the metabolism of various compounds.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to permeate the blood-brain barrier, indicating its potential impact on neuronal cells . The compound’s interaction with CYP1A2 and CYP3A4 enzymes suggests that it may alter the metabolism of drugs within cells, leading to changes in cellular responses and gene expression . Furthermore, its high water solubility facilitates its distribution within cellular environments, potentially affecting various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting CYP1A2 and CYP3A4, this compound can alter the metabolic pathways of drugs and other compounds . This inhibition may lead to changes in gene expression and cellular responses, as the metabolism of various substrates is affected. Additionally, the compound’s ability to permeate the blood-brain barrier suggests that it may influence neuronal function by interacting with specific receptors or enzymes in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a relatively low vapor pressure, indicating its stability under standard laboratory conditions . Its interactions with enzymes like CYP1A2 and CYP3A4 may lead to changes in cellular responses over time, as the metabolism of various substrates is altered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. At higher doses, it may inhibit the activity of enzymes like CYP1A2 and CYP3A4, leading to significant changes in drug metabolism and cellular responses . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes like CYP1A2 and CYP3A4 . These enzymes play crucial roles in the metabolism of drugs and other xenobiotics, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels . The compound’s impact on these pathways suggests its potential use in studying drug metabolism and interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high water solubility facilitates its distribution within cellular environments, allowing it to reach various cellular compartments . The compound’s ability to permeate the blood-brain barrier also indicates its potential impact on neuronal cells and brain function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to interact with enzymes like CYP1A2 and CYP3A4 suggests its presence in cellular compartments where these enzymes are active . Additionally, its high water solubility and ability to permeate the blood-brain barrier indicate its potential localization in various subcellular compartments, including the cytoplasm and nucleus .
Properties
IUPAC Name |
(2-amino-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCWZZOKOBJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341941 | |
Record name | 2-Amino-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57772-50-6 | |
Record name | 2-Amino-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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